molecular formula C24H26N2O6S B3460394 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,5-dimethoxyphenyl)acetamide

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B3460394
M. Wt: 470.5 g/mol
InChI Key: OJOLDNCMCIOJJQ-UHFFFAOYSA-N
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Description

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes benzyl, methoxyphenyl, sulfonylamino, and dimethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzyl chloride with 4-methoxyphenylsulfonamide to form benzyl-(4-methoxyphenyl)sulfonylamine. This intermediate is then reacted with 2,5-dimethoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl positions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-tert-butylacetamide
  • 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide

Uniqueness

Compared to similar compounds, 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,5-dimethoxyphenyl)acetamide is unique due to the presence of the 2,5-dimethoxyphenyl group, which may confer distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, solubility, and interaction with molecular targets.

Properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-30-19-9-12-21(13-10-19)33(28,29)26(16-18-7-5-4-6-8-18)17-24(27)25-22-15-20(31-2)11-14-23(22)32-3/h4-15H,16-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOLDNCMCIOJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,5-dimethoxyphenyl)acetamide
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